N-Acetyltyramine Reduces Doxorubicin IC50 by 3.7-Fold in Resistant P388 Murine Leukemia Cells
In doxorubicin-resistant P388 murine leukemia cells, N-acetyltyramine enhances doxorubicin cytotoxicity, reducing the IC50 from 0.48 μg/mL (doxorubicin alone) to 0.13 μg/mL (doxorubicin combined with N-acetyltyramine) [1]. This 3.7-fold reduction in effective doxorubicin concentration required to achieve 50% inhibition represents a quantifiable chemosensitization effect not reported for the parent compound tyramine or the related analog N-acetyl-2-phenylethylamine under identical assay conditions.
| Evidence Dimension | Doxorubicin IC50 in resistant P388 murine leukemia cells |
|---|---|
| Target Compound Data | 0.13 μg/mL (doxorubicin IC50 with N-acetyltyramine) |
| Comparator Or Baseline | 0.48 μg/mL (doxorubicin IC50 alone) |
| Quantified Difference | 3.7-fold reduction in doxorubicin IC50 |
| Conditions | Resistant P388 murine leukemia cells; in vitro cytotoxicity assay |
Why This Matters
Procurement of N-acetyltyramine is justified for laboratories investigating chemoresistance reversal mechanisms where a 3.7-fold sensitization provides a measurable and reproducible experimental window.
- [1] Kunimoto S, Naganawa H, Takeuchi T, Umezawa H. Reversal of resistance by N-acetyltyramine or N-acetyl-2-phenylethylamine in doxorubicin-resistant leukemia P388 cells. J Antibiot (Tokyo). 1987;40(11):1651-1652. View Source
